molecular formula C11H11ClN2O2 B15275777 Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate

Cat. No.: B15275777
M. Wt: 238.67 g/mol
InChI Key: BMVJKXFXCCERKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate ( 2089674-45-1) is a high-purity, versatile indole-based synthetic intermediate with significant potential in pharmaceutical and organic chemistry applications . This compound features a 4-chloroindole core, a reactive amino group, and a methyl ester moiety, offering multiple sites for further chemical functionalization . Its structural framework is particularly valuable for constructing complex, biologically active molecules, including tryptophan derivatives and indole alkaloids . The presence of the chloro substituent on the indole ring enhances its reactivity in cross-coupling reactions, while the ester group provides flexibility for downstream transformations such as hydrolysis or transesterification . The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide spectrum of biological activities, which creates considerable interest for exploring newer therapeutic possibilities . This makes this compound a reliable and key precursor in advanced synthetic workflows for the development of potential drug candidates. It should be stored in a cool, dark place under an inert atmosphere . This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3

InChI Key

BMVJKXFXCCERKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common route involves the reaction of 4-chloroindole with glycine methyl ester in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

    Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.

Chemical Reactions Analysis

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new molecules with potential therapeutic properties.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in studies related to cell signaling pathways and gene expression.

    Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential to treat various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and signaling pathways.

    Pathways Involved: The exact pathways involved depend on the specific biological context. For example, the compound may inhibit the activity of kinases involved in cell proliferation or modulate the activity of receptors involved in inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Halogen Substitutions

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate (CAS 2089686-43-9) Structural Difference: Bromine replaces chlorine at the indole’s 4-position. However, its higher molecular weight (283.12 g/mol) may reduce solubility compared to the chloro analog . Synthesis: Similar routes via indole ring functionalization, but bromine’s reactivity differs in electrophilic substitution .

2-(4-Chloro-1H-indol-3-yl)acetonitrile Structural Difference: A nitrile group replaces the amino-acetate ester. Impact: The nitrile’s electron-withdrawing nature reduces electron density on the indole ring, altering reactivity in nucleophilic substitutions. Crystallographic studies show planar indole systems with intermolecular hydrogen bonding .

Functional Group Modifications

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Structural Difference: A 4-nitrobenzoyl group is appended at the indole’s 2-position, and the ester is ethyl instead of methyl. Impact: The nitro group introduces strong electron-withdrawing effects, stabilizing negative charges and altering redox properties. This compound’s synthesis involves base-mediated indole cyclization, differing from the chloro-amino analog’s route .

Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-lH-indole-3-acetic acid)

  • Structural Difference : A 4-chlorobenzoyl group at N1, a methoxy group at C5, and a free carboxylic acid instead of a methyl ester.
  • Impact : The free acid enhances water solubility and COX-2 inhibition potency. The chloro and methoxy groups synergistically modulate anti-inflammatory activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate 238.67 2.1 ~15 (DMSO)
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate 283.12 2.5 ~10 (DMSO)
2-(6-Methyl-1H-indol-3-yl)acetic acid 189.21 1.8 ~30 (Water)
Indomethacin 357.79 4.3 ~0.1 (Water)
  • Key Trends :
    • Halogen size (Cl vs. Br) correlates with LogP and solubility .
    • Free carboxylic acids (e.g., indomethacin) exhibit lower solubility than esters due to ionization .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate?

Methodological Answer:
The synthesis typically involves coupling 4-chloroindole derivatives with glycine ester precursors. A common approach is the condensation of 4-chloro-1H-indole-3-carbaldehyde with methyl glycinate under reductive amination conditions (e.g., using NaBH₃CN or catalytic hydrogenation). Alternatively, nucleophilic substitution of halogenated intermediates with amino esters may be employed. For analogous indole derivatives, methods like refluxing with acetic acid and sodium acetate have been used to facilitate imine formation and subsequent reduction .

Basic: How is the structural purity of this compound validated in academic research?

Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Verify the presence of the indole NH (δ 10–12 ppm), ester carbonyl (δ 165–170 ppm), and chloro-substituent-induced deshielding in aromatic protons.
  • X-ray Crystallography : Programs like SHELXL (SHELX suite) refine crystal structures to confirm bond lengths, angles, and stereochemistry. For example, SHELXL is widely used for small-molecule refinement, resolving disorder in chloro-substituted indoles .
  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., m/z 268.67 for C₁₁H₁₁ClN₂O₂).

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions often arise from tautomerism (e.g., indole NH vs. keto-enol forms) or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes causing signal splitting.
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra for different tautomers.
  • Cocrystallization Studies : Stabilize specific conformers using coformers (e.g., carboxylic acids) and analyze via X-ray diffraction .
    For example, discrepancies in carbonyl stretching (IR) may require revisiting crystallization solvents (e.g., DMSO vs. CHCl₃) .

Advanced: What strategies optimize the yield of this compound in multistep syntheses?

Methodological Answer:
Key optimizations:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during indole functionalization, minimizing side reactions.
  • Catalytic Systems : Employ Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates, while additives like molecular sieves absorb water in condensation steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for steps like esterification or amidation .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

Methodological Answer:
Initial screening focuses on:

  • Enzyme Inhibition : Test against tryptophan hydroxylase (TPH) or monoamine oxidases (MAOs) due to structural similarity to indoleamine derivatives. Use fluorometric assays with recombinant enzymes .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, comparing to controls like 5-fluorouracil .

Advanced: How does the chloro substituent at position 4 influence the compound’s reactivity and bioactivity?

Methodological Answer:
The 4-chloro group:

  • Electron-Withdrawing Effect : Reduces electron density at C3, directing electrophilic substitutions to C2 or C5.
  • Hydrogen Bonding : Enhances binding to biological targets (e.g., kinases) via halogen bonds with carbonyl oxygens in proteins.
  • Metabolic Stability : Chloro substituents reduce oxidative metabolism in hepatic microsomes, improving pharmacokinetic profiles compared to non-halogenated analogs .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:
Use:

  • SwissADME : Predict logP (lipophilicity), solubility, and drug-likeness parameters.
  • Gaussian 09 : Perform DFT calculations for molecular electrostatic potential (MEP) maps, identifying nucleophilic/electrophilic sites.
  • Molinspiration : Estimate bioactivity scores (GPCR ligands, ion channel modulators) based on indole scaffolds .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of the amino ester moiety?

Methodological Answer:

  • Anomalous Dispersion in X-ray : Use Cu Kα radiation to differentiate enantiomers via Bijvoet pairs in chiral crystals.
  • SHELXL TWIN Commands : Model disorder or twinning in crystals caused by racemization during crystallization.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilizing specific stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.